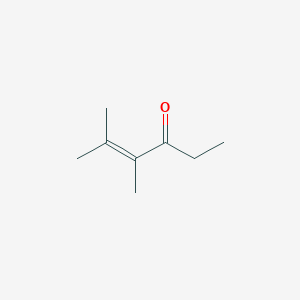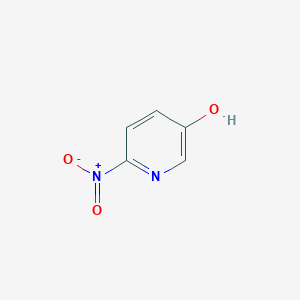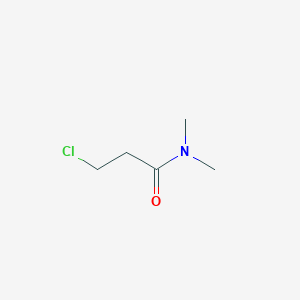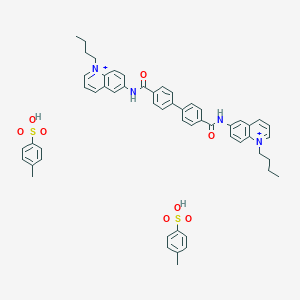
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is not well understood. However, it is believed that the compound interacts with biological molecules and metal ions, leading to changes in their fluorescence properties. This makes it a useful tool for studying the behavior of these molecules in biological systems.
Biochemical And Physiological Effects
The biochemical and physiological effects of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate have not been extensively studied. However, it has been found to be non-toxic and biocompatible, making it a promising candidate for biological applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is its excellent fluorescence properties, which make it a useful tool for studying biological molecules and metal ions. However, its limitations include its high cost and the need for specialized equipment for its synthesis and analysis.
Future Directions
There are several future directions for the study of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate. One area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the exploration of its potential applications in the development of new optoelectronic devices and sensors. Additionally, the compound's interactions with biological molecules and metal ions could be further studied to gain a better understanding of its mechanism of action and potential applications in biological systems.
In conclusion, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is a promising compound with potential applications in various fields of scientific research. Its excellent fluorescence properties make it a useful tool for studying biological molecules and metal ions, and its biocompatibility makes it a promising candidate for biological applications. Further research is needed to explore its potential applications and develop new synthesis methods that are more cost-effective and scalable.
Synthesis Methods
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate can be synthesized by reacting N-butyl-2-chloroacetamide with 2,2'-dipyridylamine in the presence of sodium ethoxide. The resulting compound is then treated with tosyl chloride to obtain the final product.
Scientific Research Applications
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent fluorescence properties, making it a useful tool for fluorescence microscopy and imaging. It has also been used as a probe for detecting metal ions and organic molecules in biological systems. Furthermore, it has been studied for its potential applications in the development of organic electronics and optoelectronic devices.
properties
CAS RN |
18430-43-8 |
|---|---|
Product Name |
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate |
Molecular Formula |
C54H56N4O8S2+2 |
Molecular Weight |
953.2 g/mol |
IUPAC Name |
N-(1-butylquinolin-1-ium-6-yl)-4-[4-[(1-butylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C40H38N4O2.2C7H8O3S/c1-3-5-23-43-25-7-9-33-27-35(19-21-37(33)43)41-39(45)31-15-11-29(12-16-31)30-13-17-32(18-14-30)40(46)42-36-20-22-38-34(28-36)10-8-26-44(38)24-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-22,25-28H,3-6,23-24H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChI Key |
BNCXXUFPUHLPOW-UHFFFAOYSA-P |
SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Other CAS RN |
18430-43-8 |
synonyms |
6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



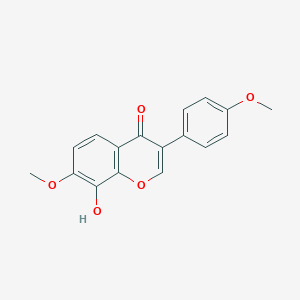
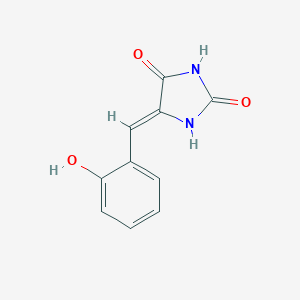
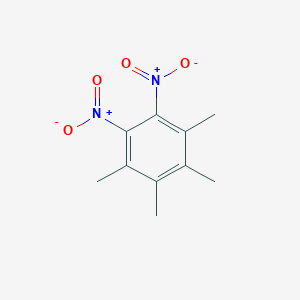

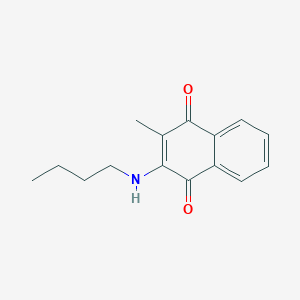
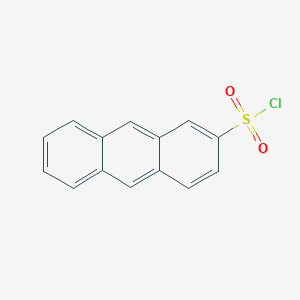
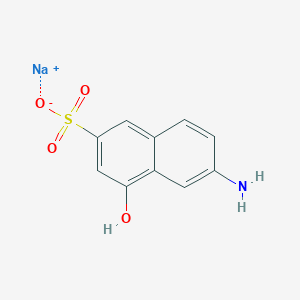
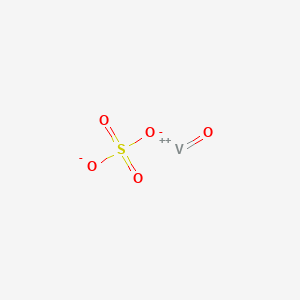
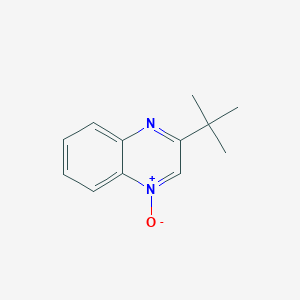
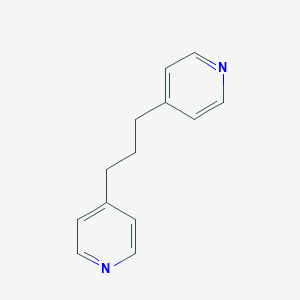
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
